![molecular formula C19H10BrI3N2O4 B391079 N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide](/img/structure/B391079.png)
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide is a complex organic compound characterized by the presence of bromine, nitro, and iodine substituents on a benzamide framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Bromophenoxy Intermediate: The reaction of 4-bromophenol with an appropriate halogenated benzene derivative under basic conditions to form the bromophenoxy intermediate.
Nitration: The bromophenoxy intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Iodination: The nitrated intermediate undergoes iodination using iodine and an oxidizing agent such as iodic acid to introduce the iodine atoms.
Amidation: Finally, the iodinated intermediate is reacted with an appropriate amine to form the benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-(4-bromophenoxy)-5-nitrophenyl}-2-fluorobenzamide
- N-{3-(4-bromophenoxy)-5-nitrophenyl}-2-chlorobenzamide
Uniqueness
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide is unique due to the presence of three iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H10BrI3N2O4 |
|---|---|
Peso molecular |
790.9g/mol |
Nombre IUPAC |
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide |
InChI |
InChI=1S/C19H10BrI3N2O4/c20-10-1-3-14(4-2-10)29-15-8-12(7-13(9-15)25(27)28)24-19(26)16-5-11(21)6-17(22)18(16)23/h1-9H,(H,24,26) |
Clave InChI |
ZZVYAGSGKJBSAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C(=CC(=C3)I)I)I)Br |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C(=CC(=C3)I)I)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


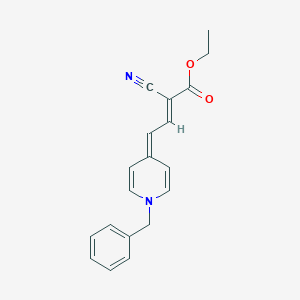
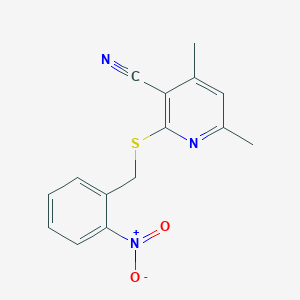
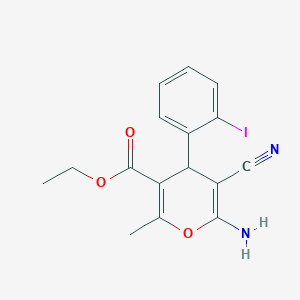
![1-benzoyl-7-chloro-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391001.png)
![7-chloro-1-(4-fluorobenzoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391003.png)
![2-amino-4-(3-iodophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B391004.png)
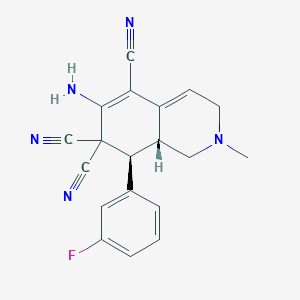

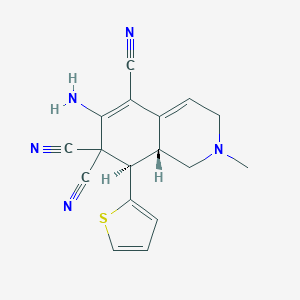
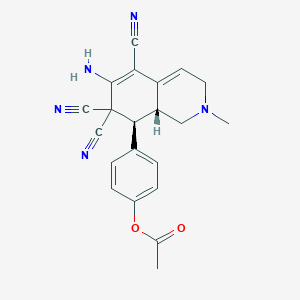
![2-[(2-Fluorobenzyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B391013.png)
![1-acetyl-2-(2-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391017.png)
![3-(1-adamantylcarbonyl)-2-(2-iodophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391018.png)
![3-(1-adamantylcarbonyl)-2-(3-methoxyphenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391019.png)
